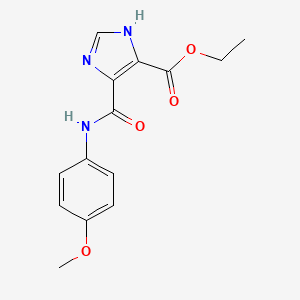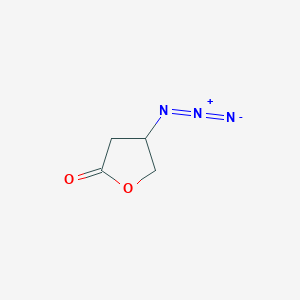
4-Azidooxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidooxolan-2-one is a heterocyclic compound featuring an azide group attached to an oxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidooxolan-2-one typically involves the introduction of an azide group to an oxolan-2-one precursor. One common method is the nucleophilic substitution reaction where an appropriate leaving group on the oxolan-2-one is replaced by an azide ion. This can be achieved using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
化学反応の分析
Types of Reactions: 4-Azidooxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), DMF, mild heating.
Cycloaddition: Copper(I) catalysts, alkynes, room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), ether solvents, low temperature.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
科学的研究の応用
4-Azidooxolan-2-one has diverse applications in scientific research:
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
作用機序
The mechanism of action of 4-Azidooxolan-2-one largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .
類似化合物との比較
1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen in a five-membered ring and are known for their antimicrobial properties.
Oxazolidin-2-ones: Known for their antibacterial activity, particularly in the pharmaceutical industry.
Uniqueness of 4-Azidooxolan-2-one: this compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and functional materials.
特性
CAS番号 |
189870-41-5 |
|---|---|
分子式 |
C4H5N3O2 |
分子量 |
127.10 g/mol |
IUPAC名 |
4-azidooxolan-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-7-6-3-1-4(8)9-2-3/h3H,1-2H2 |
InChIキー |
VGONWMXJJVHPGZ-UHFFFAOYSA-N |
正規SMILES |
C1C(COC1=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


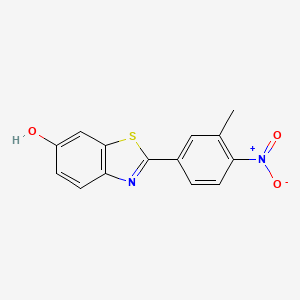
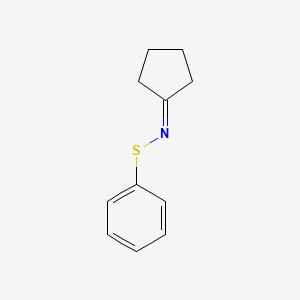
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
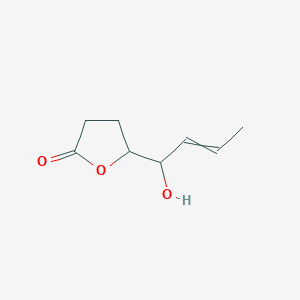
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
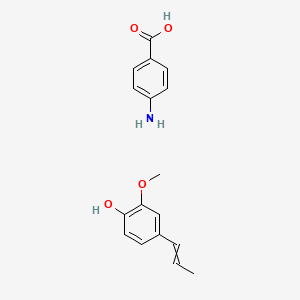
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

